2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene
Description
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene is an organic compound with the molecular formula C13H10FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Properties
IUPAC Name |
2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(15(16)17)8-12(13)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGFCBBQJBQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene typically involves the following steps:
Nitration: The introduction of the nitro group (-NO2) to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Methoxylation: The methoxy group (-OCH3) is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-Fluoro-1-(4-methoxyphenoxy)-4-aminobenzene.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a bromine atom instead of a nitro group.
2-Fluoro-1-(4-methoxyphenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a nitro group (-NO2), a fluorine atom, and a methoxy group (-OCH3) attached to a phenoxy moiety. The presence of these functional groups may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 265.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Additionally, the fluorine atom and methoxy group can enhance the compound's binding affinity to molecular targets.
Research Findings
Recent studies have investigated the compound's potential as an anti-tubercular agent and its interactions with various enzymes. For instance, it has been noted that similar compounds exhibit significant anti-bacterial properties and may serve as inhibitors for enzymes involved in critical metabolic pathways.
Case Study: Antitubercular Activity
A study evaluating derivatives of 2-fluoro-4-nitrophenoxy compounds demonstrated that some exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. This suggests that modifications to the phenoxy structure can yield effective antitubercular agents .
Table 2: Antitubercular Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 4 | Potent |
| Compound A | 16 | Moderate |
| Compound B | 32 | Moderate |
Applications in Medicine and Industry
The compound is not only being explored for its medicinal properties but also has applications in the chemical industry. It serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in pharmaceuticals, dyes, and pigments.
Potential Pharmaceutical Applications
Research is ongoing to explore the compound's efficacy as a pharmaceutical intermediate or active ingredient. Its ability to interact with biological systems makes it a candidate for drug development focusing on infectious diseases and possibly other therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
